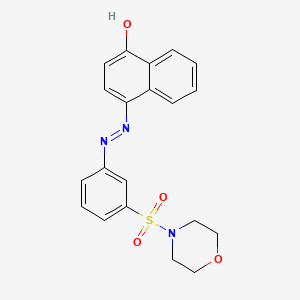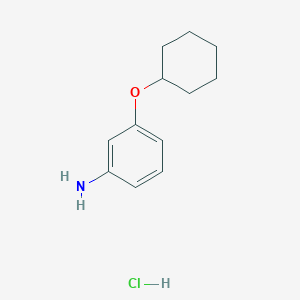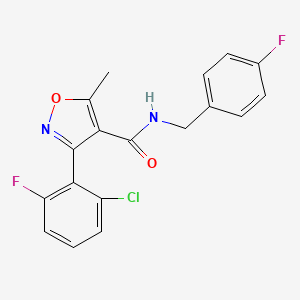
3-(2-chloro-6-fluorophenyl)-N-(4-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学的研究の応用
Synthesis and Antitumor Properties of Fluorinated Benzothiazoles
A study by Hutchinson et al. (2001) outlines the synthesis of mono- and difluorinated benzothiazoles, demonstrating potent in vitro cytotoxicity against sensitive human breast cancer cell lines. The research indicates a biphasic dose-response relationship, highlighting the potential for pharmaceutical development of specific compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole for antitumor applications. This study suggests that fluorinated compounds can significantly impact cancer cell viability, underscoring their potential in developing new cancer treatments (Hutchinson et al., 2001).
Development of Fluorine-18-labeled 5-HT1A Antagonists
Lang et al. (1999) explored the synthesis and biological evaluation of fluorinated derivatives of WAY 100635 for potential use in PET imaging of 5-HT1A receptors. The study demonstrates the promise of [18F]FCWAY and [18F]FBWAY as tools for assessing serotonin levels and receptor distribution, offering valuable insights into their applications in neuroscientific research and the development of diagnostic tools for neurological conditions (Lang et al., 1999).
Antimicrobial Activity of Fluorobenzamides
Research by Desai et al. (2013) on the synthesis of new 5-arylidene derivatives of fluorobenzamides reveals significant antimicrobial activity against a range of bacterial and fungal strains. The presence of a fluorine atom was essential for enhancing antimicrobial effectiveness, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).
Fluorine Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study by Hammam et al. (2005) introduced novel fluoro-substituted benzo[b]pyran derivatives, showing anticancer activity at low concentrations against lung cancer cell lines. This research suggests the potential of fluoro-substituted compounds in the treatment of cancer, offering a foundation for further exploration into their therapeutic applications (Hammam et al., 2005).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and other hazards, as well as precautions that should be taken when handling it.
将来の方向性
This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions that could be explored.
I hope this general information is helpful. If you have a specific question about any of these topics, feel free to ask!
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c1-10-15(18(24)22-9-11-5-7-12(20)8-6-11)17(23-25-10)16-13(19)3-2-4-14(16)21/h2-8H,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYCVSSYHADZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-6-fluorophenyl)-N-[(4-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

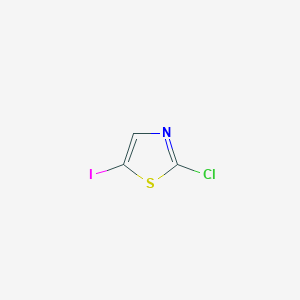
![[2-(Methylamino)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2947066.png)
![2-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947067.png)
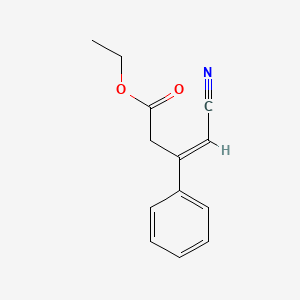
![methyl 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2947072.png)
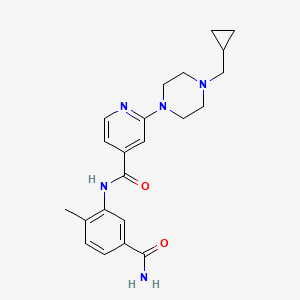
![2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine](/img/structure/B2947077.png)
![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)

![4-Chlorophenyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2947082.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2947083.png)
![4-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-1H-imidazole-2(3H)-thione](/img/structure/B2947084.png)
